molecular formula C13H16N2O B2466272 N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide CAS No. 2361639-65-6

N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide

Cat. No. B2466272
CAS RN: 2361639-65-6
M. Wt: 216.284
InChI Key: WAUWGMINGVZLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide, also known as MDPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a drug candidate. It belongs to the class of isoquinoline derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It may also act as an antioxidant and reduce oxidative stress in cells.
Biochemical and Physiological Effects:
N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and neuroprotective effects. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide in lab experiments is its potential as a drug candidate for various diseases. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

Further research is needed to fully understand the mechanism of action of N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide and its potential use as a drug candidate. Future studies may also investigate its efficacy and safety in animal models and clinical trials. In addition, N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide may be modified to improve its potency and selectivity for specific diseases.

Synthesis Methods

N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide has been synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of 2-methyl-3,4-dihydroisoquinoline with acryloyl chloride in the presence of a base. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide has been studied for its potential use as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-13(16)14-12-5-4-10-6-7-15(2)9-11(10)8-12/h3-5,8H,1,6-7,9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUWGMINGVZLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide

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